molecular formula C17H20ClNOS B13869582 4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol

4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol

Cat. No.: B13869582
M. Wt: 321.9 g/mol
InChI Key: AUDIRCSLRJCVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol is a synthetic organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol typically involves multi-step organic reactions. The starting materials usually include 2-chlorobenzene and thienopyridine derivatives. The synthesis may involve:

    Grignard Reaction: Formation of a Grignard reagent from 2-chlorobenzene, followed by reaction with a thienopyridine derivative.

    Hydrogenation: Reduction of the intermediate compound to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential therapeutic effects.

Medicine

In medicine, similar compounds are often explored for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In industry, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-4-(pyridin-3-yl)butan-1-ol
  • 4-(2-chlorophenyl)-4-(thieno[2,3-c]pyridin-5-yl)butan-1-ol

Uniqueness

Compared to similar compounds, 4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol may exhibit unique reactivity and biological activity due to the specific arrangement of its functional groups and the presence of the thienopyridine moiety.

Properties

Molecular Formula

C17H20ClNOS

Molecular Weight

321.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol

InChI

InChI=1S/C17H20ClNOS/c18-15-5-2-1-4-14(15)16(6-3-10-20)19-9-7-17-13(12-19)8-11-21-17/h1-2,4-5,8,11,16,20H,3,6-7,9-10,12H2

InChI Key

AUDIRCSLRJCVLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(CCCO)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.